molecular formula C10H11NO B149355 4-methoxy-2-methyl-1H-indole CAS No. 17897-50-6

4-methoxy-2-methyl-1H-indole

Cat. No. B149355
CAS RN: 17897-50-6
M. Wt: 161.2 g/mol
InChI Key: QFWNDWTXECQVOE-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-1H-indole is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a benzene ring fused to a pyrrole ring. The methoxy and methyl groups attached to the indole core influence its chemical and physical properties, as well as its potential biological activity.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the paper titled "Novel and Simple Syntheses of 5H-Pyrido[4, 3-b]indole (γ-Carboline) Derivatives Having a Methoxycarbonyl Group at the 4-Position Based on 1-Hydroxyindole Chemistry" describes a synthetic method for γ-carboline derivatives, which are structurally related to 4-methoxy-2-methyl-1H-indole. This method could potentially be adapted for the synthesis of 4-methoxy-2-methyl-1H-indole by modifying the substituents and reaction conditions.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR are essential tools for analyzing the molecular structure of indole derivatives. The paper "Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate: A potential precursor to biologically active molecules" provides insights into the electronic nature and vibrational modes of a related molecule, which could be relevant for understanding the structure of 4-methoxy-2-methyl-1H-indole.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including cyclization and condensation. The paper "Methoxide ion mediated reactions of methyl azidoacetate with 4-and 2-cyanobenzaldehyde. An unexpected cyclization of the ortho isomer to a 2(1H)-benzazepine derivative" discusses the reactivity of indole precursors in the presence of sodium methoxide, which could provide insights into the types of reactions that 4-methoxy-2-methyl-1H-indole might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of methoxy and methyl groups can affect properties such as solubility, melting point, and reactivity. The paper "1 - The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]" reviews the properties of related indole compounds, which could be used to infer the properties of 4-methoxy-2-methyl-1H-indole.

Relevant Case Studies

Case studies involving indole derivatives often focus on their biological activity. For example, the paper "Synthesis and antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles. A new class of antineoplastic agents" explores the antitumor activity of certain indole derivatives. Although not directly about 4-methoxy-2-methyl-1H-indole, this study could suggest potential pharmacological applications for the compound .

Scientific Research Applications

Antimicrobial Potential

4-methoxy-2-methyl-1H-indole derivatives have been synthesized and evaluated for their potential as antimicrobial agents. For instance, specific derivatives of Indole, including compounds with a structure similar to 4-methoxy-2-methyl-1H-indole, showed promising antimicrobial properties (Kalshetty, Gani, & Kalashetti, 2012).

Antioxidant Properties

Research on derivatives of 4-methoxy-2-methyl-1H-indole, such as 6-methoxytetrahydro-β-carboline derivatives, has demonstrated moderate antioxidant properties. These properties were assessed through various assays, highlighting the potential of these compounds in antioxidative applications (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).

Plant Metabolite Modification

4-methoxy-2-methyl-1H-indole is relevant in plant biology, particularly in the modification of indole glucosinolates in Arabidopsis. This modification plays a significant role in plant interactions with pests and pathogens (Pfalz, Mikkelsen, Bednarek, Olsen, Halkier, & Kroymann, 2011).

Role in Maillard Reaction

Derivatives of 4-methoxy-2-methyl-1H-indole, such as 6-methoxy-tetrahydro-β-carboline derivatives, have been studied for their formation via the Maillard reaction. This reaction is significant in food chemistry, and these derivatives' synthesis and characterization have been explored using mass spectrometry (Goh, Mordi, & Mansor, 2015).

Spectroscopic Investigations

In-depth spectroscopic studies, including Fourier transform infrared (FT-IR) and nuclear magnetic resonance (NMR), have been conducted on indole derivatives closely related to 4-methoxy-2-methyl-1H-indole. These studies provide insights into the molecule's geometry and interactions, essential for understanding its chemical properties (Haress, Manimaran, Joe, El-Azzouny, Al-Wabli, & Attia, 2016).

Future Directions

Indole derivatives are being extensively researched for their potential therapeutic applications. For instance, indole scaffolds are being explored as potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name

4-methoxy-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-8-9(11-7)4-3-5-10(8)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWNDWTXECQVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444619
Record name 4-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2-methyl-1H-indole

CAS RN

17897-50-6
Record name 4-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Li, D Xiao, LC Zhu, L Liu, JN Zheng, XJ Gu… - Chemistry of Natural …, 2022 - Springer
… indole alkaloids, 6-(4-methoxyphenoxy)-4-methoxy-2-methyl-1H-indole (1) and 6-(3,5-dimethoxyphenoxy)-4-methoxy-2-methyl-1H-indole (2), together with four known indole alkaloid …
Number of citations: 4 link.springer.com
RD Dillard, NJ Bach, SE Draheim… - Journal of medicinal …, 1996 - ACS Publications
… 4-Methoxy-2-methyl-1H-indole (4a). A solution of 43 g (0.18 mol) of 2a in 280 mL of THF was treated with 1.3 M sec-butyllithium/cyclohexane (280 mL, 0.36 mol) and then 18.5 g (0.18 …
Number of citations: 172 pubs.acs.org
SE Draheim, NJ Bach, RD Dillard… - Journal of medicinal …, 1996 - ACS Publications
… 1-[(4-Fluorophenyl)methyl]-4-methoxy-2-methyl-1H-indole (2g) (chromatography on silica … 1-[(2,6-Dichlorophenyl)methyl]-4-methoxy-2-methyl-1H-indole(2h) (chromatography on silica …
Number of citations: 90 pubs.acs.org
CJ Trabbic, SM George, EM Alexander, S Du… - European journal of …, 2016 - Elsevier
Certain indolyl-pyridinyl-propenone analogues kill glioblastoma cells that have become resistant to conventional therapeutic drugs. Some of these analogues induce a novel form of non…
Number of citations: 32 www.sciencedirect.com
H Lu, G Zhu, T Tang, Z Ma, Q Chen, Z Chen - Iscience, 2019 - cell.com
C2, C3-disubstituted indole is one of the most frequently encountered motifs in bioactive alkaloids and medicinal chemistry. Thus, developing novel, concise, and efficient access to it is …
Number of citations: 8 www.cell.com

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